molecular formula C8H7N3O B1425863 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 944900-13-4

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B1425863
CAS No.: 944900-13-4
M. Wt: 161.16 g/mol
InChI Key: JKOQIUYOPMDEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS# 944900-13-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-bridged heterocycles, which are recognized as privileged structures in the development of bioactive molecules . The structure features a reactive carbaldehyde group at the 3-position, making it a versatile synthetic intermediate for further functionalization, notably through the formation of Schiff bases (imines) via condensation with various amines . This building block is primarily used in constructing more complex molecules for pharmaceutical research. Imidazo[1,2-a]pyrimidine derivatives have been extensively investigated for a wide spectrum of biological activities, including potential as antiviral , anticancer , antimicrobial, and anti-inflammatory agents . Recent computational studies suggest that derivatives stemming from this core structure show promising in silico binding affinity against key viral entry proteins, indicating their potential as a starting point for developing entrance inhibitors against viruses like SARS-CoV-2 . Furthermore, research into analogous compounds demonstrates their utility in asymmetric autocatalysis, highlighting their significance in synthetic chemistry . The provided compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-3-11-7(5-12)4-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQIUYOPMDEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes, including:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde is recognized for its potential as a lead compound in drug development due to its biological activity. Research indicates that compounds within the imidazo[1,2-A]pyridine family exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Studies suggest that derivatives of imidazo[1,2-A]pyridine can serve as effective antimicrobial agents. The compound's structure allows for modifications that enhance its efficacy against bacterial strains .
  • Cholinesterase Inhibition: Imidazo[1,2-A]pyridine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease . For example, some derivatives demonstrated IC50 values indicating strong inhibition capabilities .
  • Antitumor Activity: Research has highlighted the antitumor potential of imidazo[1,2-A]pyrimidine derivatives against various cancer cell lines, including MCF-7 . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapy.

Case Studies

A study conducted on a series of imidazo[1,2-A]pyridine derivatives showed significant AChE inhibition, with one compound exhibiting an IC50 value of 79 µM. This suggests its potential application in treating cognitive disorders . Another investigation into the antitumor activity of synthesized imidazo[1,2-A]pyrimidines revealed promising results against breast cancer cell lines .

Organic Synthesis

Building Block in Chemical Synthesis

The aldehyde functional group present in this compound makes it a valuable building block for organic synthesis. It can participate in various chemical reactions, including:

  • Reactions with Nucleophiles: The aldehyde can react with nucleophiles to form alcohols or other functional groups, allowing for the synthesis of more complex molecules .
  • Formation of Derivatives: Common reagents such as potassium permanganate and sodium borohydride can be used to modify the compound into various derivatives like carboxylic acids or alcohols .

Applications in Drug Development

The versatility of this compound in synthetic pathways highlights its role in developing new drug candidates. Its ability to form derivatives with enhanced biological activity is crucial for medicinal chemistry.

Food Science

Formation During Maillard Reaction

This compound may also be formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars that occur when food is cooked at high temperatures. This reaction has implications for food flavor development and safety . Understanding how this compound forms can aid in improving food processing techniques and enhancing flavors while minimizing potential health risks associated with certain byproducts.

Summary

This compound exhibits a wide range of applications across medicinal chemistry, organic synthesis, and food science. Its pharmacological properties make it a promising candidate for drug development, particularly in treating neurodegenerative diseases and cancer. Furthermore, its utility as a building block in organic synthesis opens avenues for creating novel compounds with enhanced biological activities. Ongoing research into this compound will likely yield significant insights into its full potential and applications across various scientific disciplines.

Application Area Key Activities Potential Outcomes
Medicinal ChemistryAntimicrobial, AChE inhibitionNew drug candidates for infections and cognitive disorders
Organic SynthesisBuilding block for complex moleculesEnhanced drug development
Food ScienceFormation during Maillard reactionImproved food processing techniques

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of antituberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share the imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine core but differ in substituent patterns and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde C₈H₇N₃O 161.16 -CH₃ (7), -CHO (3) Corrosion inhibition, enzyme ligands
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde C₁₃H₁₀FN₃O 243.24 -C₆H₄F (2), -CHO (3) Synthetic intermediate, high yield (87%)
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C₁₆H₁₄N₂O 250.30 -CH₃ (7), -C₆H₃(CH₃) (2), -CHO (3) Larger aromatic system; enhanced lipophilicity
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde C₁₂H₉N₃O 211.22 -C₆H₅ (2), -CHO (3) Corrosion inhibition (Langmuir adsorption)
7-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde C₇H₄BrN₃O 226.03 -Br (7), -CHO (3) Halogenated analogue; potential electrophilic reactivity

Key Comparative Findings

Electronic and Steric Effects
  • Electron-Withdrawing Groups : The 2-(4-fluorophenyl) derivative (C₁₃H₁₀FN₃O) exhibits higher polarity due to the fluorine atom, enhancing solubility in polar solvents .
  • Methyl vs. Bromo Substitution : The 7-methyl derivative (C₈H₇N₃O) is less reactive than its 7-bromo counterpart (C₇H₄BrN₃O), where bromine increases electrophilicity at position 3 .

Biological Activity

7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde (7-MIPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 7-MIPCA, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

7-MIPCA features a fused bicyclic structure comprising an imidazole and a pyridine ring, with a methyl group at the 7th position and an aldehyde functional group at the 3rd position. This unique configuration contributes to its biological activities and potential applications in drug development.

Property Details
Molecular Formula C9H8N2O
Molecular Weight 164.17 g/mol
Chemical Structure Structure

Research indicates that 7-MIPCA exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : 7-MIPCA has been shown to inhibit specific enzymes involved in cancer progression. For instance, it interacts with fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and angiogenesis. In vitro studies have demonstrated IC50 values of approximately 25 nM against FGFRs, indicating potent inhibitory activity.
  • Anticancer Activity : The compound has displayed significant antiproliferative effects on several cancer cell lines, including breast cancer cells (4T1). It induces apoptosis through mechanisms involving caspase activation and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies suggest that 7-MIPCA may possess antimicrobial activity, although further research is required to elucidate its efficacy against specific pathogens .

Pharmacological Applications

Given its promising biological activity, 7-MIPCA is being explored for various pharmacological applications:

  • Cancer Therapy : Due to its ability to inhibit FGFRs and induce apoptosis in cancer cells, 7-MIPCA is considered a potential lead compound for developing novel anticancer agents.
  • Antimicrobial Agents : The compound's antimicrobial properties may be harnessed for developing new treatments against resistant bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of 7-MIPCA:

  • In Vitro Studies : A study reported that treatment with 7-MIPCA resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent effects compared to standard chemotherapeutic agents.
  • Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between 7-MIPCA and FGFRs, suggesting a strong potential for therapeutic targeting in cancer treatment .
  • Structure-Activity Relationship (SAR) : Research into related compounds has revealed that modifications at the imidazole or pyridine rings can significantly alter biological activity. For instance, analogs with different substituents were assessed for their anticancer properties, highlighting the importance of structural optimization in drug development .

Q & A

What are the established synthetic routes for 7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and what are their limitations?

Answer: The Vilsmeier-Haack reaction is a common method, involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by refluxing the precursor in chloroform with POCl₃/DMF at 0–10°C . However, this method may yield byproducts due to competing reactions, requiring purification via column chromatography. Alternative routes, such as palladium-catalyzed formylation, could reduce side reactions but are less explored for this compound .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic backbone. Infrared (IR) spectroscopy validates the C=O stretch (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially when synthesizing derivatives for biological testing. Mass spectrometry (HRMS) confirms molecular weight .

How should this compound be stored to prevent degradation?

Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to minimize oxidation of the aldehyde group. Moisture-sensitive samples should be sealed with desiccants. Long-term stability studies under accelerated conditions (40°C/75% RH) are recommended to establish shelf life .

How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches. Machine learning models trained on existing reaction data can identify optimal solvents, catalysts, or temperatures. For example, ICReDD’s integrated computational-experimental workflow accelerates reaction discovery by prioritizing high-yield conditions .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer: Systematic substitution at the 2-, 7-, or pyrimidine positions can elucidate bioactivity trends. For example, fluorophenyl substituents (e.g., 2-(3,4-difluorophenyl) analogs) enhance lipophilicity and target binding. Molecular docking against enzymes (e.g., phosphodiesterases) combined with in vitro assays identifies critical pharmacophores .

How can conflicting bioactivity data between studies be resolved?

Answer: Discrepancies may arise from impurities, assay protocols, or cell line variability. Reproduce experiments using standardized reference materials (e.g., USP-grade reagents) and validate via orthogonal assays (e.g., MIC for antimicrobial studies vs. enzymatic inhibition). Meta-analyses of published data with attention to substituent effects are crucial .

What safety protocols are mandatory when handling this compound?

Answer: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; PPE includes N95 masks if powder forms are handled. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Training on Chemical Hygiene Plans (e.g., OSHA standards) is mandatory for advanced labs .

What reactor design considerations apply to scaling up its synthesis?

Answer: Continuous-flow reactors improve heat transfer for exothermic steps (e.g., formylation). Membrane separation technologies can isolate intermediates efficiently. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, reducing batch variability .

How are analytical methods validated for purity assessment in pharmacokinetic studies?

Answer: Validate HPLC methods per ICH guidelines (Q2(R1)): assess linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Use certified reference standards for calibration. Stability-indicating methods (e.g., stress testing under acid/heat) confirm specificity .

Why do reaction yields vary under heterogeneous vs. homogeneous conditions?

Answer: Heterogeneous catalysis (e.g., immobilized Pd catalysts) may reduce side reactions but require optimized mass transfer. Homogeneous conditions (e.g., DMF as solvent) enhance reagent solubility but complicate catalyst recovery. Design of Experiments (DoE) can model interactions between temperature, solvent polarity, and stirring rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.